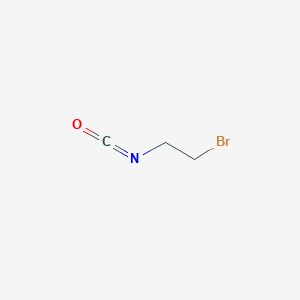
2-Bromoethyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl isocyanate is an organic compound with the linear formula BrCH2CH2NCO . It is a colorless to yellow liquid and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Bromoethyl isocyanate consists of a bromoethyl group (BrCH2CH2-) and an isocyanate group (-NCO). The molecule has a total of 9 bonds, including 5 non-hydrogen bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 aliphatic isocyanate . The molecular weight of 2-Bromoethyl isocyanate is 149.97 .Physical And Chemical Properties Analysis
2-Bromoethyl isocyanate has a refractive index of 1.483 (lit.), a boiling point of 158 °C (lit.), and a density of 1.66 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Complex Chemical Structures
2-Bromoethyl isocyanate is instrumental in the synthesis of complex chemical structures. Notably, it has been used in palladium-catalyzed carbonylative synthesis of 2-aminbenzoxazinones from 2-bromoanilines and isocyanates. This method stands out for its use of [Mo(CO)6] as a solid CO source, offering a safer and more convenient alternative to gaseous CO (Wu et al., 2013). Additionally, a unique thermally induced rearrangement of 2-bromo-4-substituted oxazolines into 2-bromoisocyanates has been observed, showcasing high selectivity and yields. This process allows for the selective creation of chiral aziridinecarboxamides or 2-aminooxazolines from the corresponding 2-bromo isocyanate, depending on the reaction conditions (Foltz et al., 2008).
Convertible Isocyanides for Multicomponent Chemistry
2-Bromo-6-isocyanopyridine, a derivative of 2-bromoethyl isocyanate, has been recognized as a universal convertible isocyanide for multicomponent chemistry. It offers remarkable stability and synthetic efficiency, combining adequate nucleophilicity with a suitable leaving group capacity under various conditions (van der Heijden et al., 2016).
Catalyst in Chemical Reactions
2-Bromoethyl isocyanate derivatives have also been employed as catalysts in chemical reactions. For instance, alkyl bromides, including derivatives of 2-bromoethyl isocyanate, have been used as mild hydride sources in Ni-catalyzed hydroamidation of alkynes with isocyanates. This method capitalizes on transforming the usually parasitic β-hydride elimination into a strategic advantage, resulting in acrylamides with excellent chemo- and regioselectivity (Wang et al., 2016).
In the Synthesis of Organic Compounds
The reactivity of 2-bromoethyl isocyanate has been leveraged in the synthesis of various organic compounds. For example, epoxy-sulfonamides, reacting with heterocumulenes like carbon disulfide, isothiocyanates, or isocyanates, lead to ring expansion products with excellent regioselectivity. In these reactions, N-(2-Bromoethyl)-sulfonamides serve as substrates, following a 5-exo-tet pathway without forming aziridine intermediates (Anitha & Swamy, 2018).
Safety and Hazards
2-Bromoethyl isocyanate is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation and is classified as a respiratory sensitizer . The safety data sheet recommends avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-bromo-2-isocyanatoethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNO/c4-1-2-5-3-6/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHTVZLEHOQZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl isocyanate | |
CAS RN |
42865-19-0 |
Source


|
| Record name | 2-Bromoethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2646612.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2646613.png)
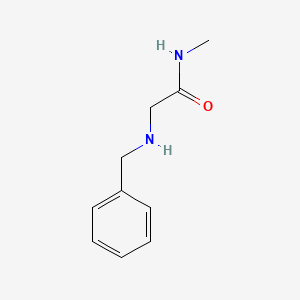
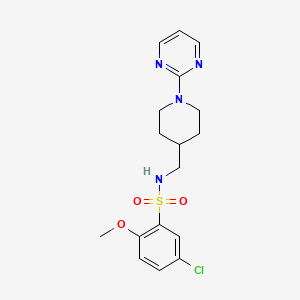

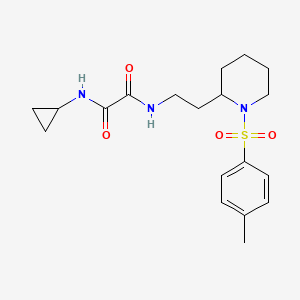
![1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester](/img/structure/B2646621.png)


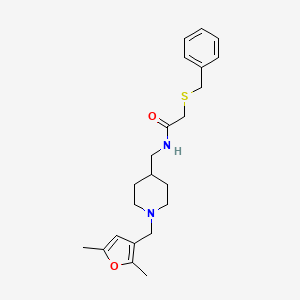

![4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2646628.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2646630.png)
